1-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-16-11(7-17)6-15-13(16)19-8-12(18)9-2-4-10(14)5-3-9/h2-6,17H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOJWIQSSCPWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)C2=CC=C(C=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338422-49-4 | |
| Record name | 1-(4-Chlorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fragment Coupling via Nucleophilic Substitution
This method involves pre-forming the imidazole-thiol moiety and reacting it with a halogenated acetophenone derivative. Key steps include:
- Synthesis of 5-(hydroxymethyl)-1-methyl-1H-imidazole-2-thiol :
- Cyclization of glycine derivatives with formaldehyde and methylamine under acidic conditions yields 1-methylimidazole.
- Hydroxymethylation at the 5-position is achieved via formylation (Vilsmeier-Haack reaction) followed by sodium borohydride reduction.
- Thiolation at the 2-position employs phosphorus pentasulfide (P₂S₁₀) in anhydrous toluene.
Imidazole Ring Construction Post-Thioether Formation
Alternative routes build the imidazole ring after attaching a mercapto group to the acetophenone core:
- Synthesis of 1-(4-chlorophenyl)-2-mercapto-1-ethanone :
- Imidazole Annulation :
Optimization of Critical Reaction Parameters
Hydroxymethyl Group Stability
The hydroxymethyl group (–CH₂OH) is prone to oxidation or elimination under basic conditions. Mitigation strategies include:
Regioselectivity in Imidazole Functionalization
Positional selectivity for the 2-sulfanyl and 5-hydroxymethyl groups is achieved through:
- Directed ortho-Metalation : Using n-BuLi and (–)-sparteine to deprotonate the 2-position before sulfur introduction.
- Microwave-Assisted Synthesis : Reduces side products by accelerating imidazole ring closure.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Thioether formation | DMF | K₂CO₃ | 60°C | 78 |
| Imidazole annulation | Ethanol | NH₄OAc | 80°C | 65 |
| Deprotection | THF | TBAF | RT | 92 |
Industrial-Scale Considerations
Cost-Effective Reagents
Environmental Impact
- Waste Minimization : Neutralization of H₂S byproducts with Fe(OH)₃ prevents toxic emissions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include chlorinated phenols, imidazole derivatives, and hydroxymethylated compounds.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The chlorophenyl group may interact with enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. The exact mechanism depends on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-{[4-(4-Chlorophenyl)-1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone hydrobromide
- Structure: This compound (CAS: 475196-26-0) shares the sulfanyl-ethanone core but differs in substituents: The imidazole ring is substituted with 4-chlorophenyl and 2-methylphenyl groups. The ketone group is attached to a 4-ethoxyphenyl instead of 4-chlorophenyl. Includes a hydrobromide counterion.
- Molecular Properties :
- Formula: C₂₆H₂₄BrClN₂O₂S
- Molar mass: 543.904 g/mol
- Key Differences :
1-(4-Biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone
- Structure :
- Replaces the 4-chlorophenyl group with a biphenyl moiety.
- Lacks the hydroxymethyl group on the imidazole ring.
- Molecular Properties :
- Formula: C₁₉H₁₆N₂OS
- Molar mass: 320.41 g/mol
(4-Chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone
- Structure: Replaces the sulfanyl-ethanone bridge with a methanone group directly attached to the imidazole. The imidazole is 4,5-dihydro (partially saturated).
- Molecular Properties :
- Formula: C₁₆H₁₃ClN₂O
- Molar mass: 284.74 g/mol
- Key Differences: Saturation of the imidazole ring reduces aromaticity, altering electronic properties. Direct methanone linkage may decrease conformational flexibility compared to the sulfanyl bridge .
Sertaconazole (Antifungal Agent)
- Structure : A clinical antifungal agent with a dichlorophenyl-imidazole-oxime scaffold.
- Comparison :
Physicochemical Properties
Biological Activity
The compound 1-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone , often referred to in literature as a derivative of imidazole, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be depicted as follows:
This structure features a 4-chlorophenyl group, an imidazole ring with a hydroxymethyl substitution, and a sulfur atom linking to an ethanone moiety. The presence of these functional groups is crucial for its biological interactions.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit varying degrees of antibacterial activity. A study synthesized related compounds and evaluated their efficacy against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong antibacterial activity, suggesting that the imidazole derivatives could serve as potential antibacterial agents .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated, particularly regarding acetylcholinesterase (AChE) and urease. AChE inhibitors are significant in treating neurodegenerative diseases such as Alzheimer’s. In vitro studies have shown that derivatives of imidazole demonstrate strong inhibitory effects on AChE with IC50 values comparable to standard drugs .
For urease inhibition, which is crucial in treating infections caused by Helicobacter pylori, the compound exhibited promising results. The synthesized derivatives showed IC50 values significantly lower than those of standard urease inhibitors, indicating their potential therapeutic applications .
Study 1: Antibacterial Efficacy
In a comparative study, various imidazole derivatives were tested against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The structure-activity relationship suggested that the presence of the hydroxymethyl group was essential for enhancing antibacterial potency .
Study 2: Enzyme Inhibition Profile
A detailed investigation into the enzyme inhibition capabilities of related compounds revealed that those with a chlorophenyl moiety showed enhanced binding affinity towards AChE. The study utilized molecular docking techniques to elucidate the binding interactions at the active site of the enzyme, confirming that the compound could effectively inhibit enzyme activity through competitive inhibition mechanisms .
Table 1: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-chlorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the imidazole core via cyclization reactions using reagents like thiourea or hydrazine derivatives.
- Step 2 : Introduction of the hydroxymethyl group at the 5-position of the imidazole ring through alkylation or hydroxylation .
- Step 3 : Thioether linkage formation between the imidazole and the chlorophenyl-ethanone moiety via nucleophilic substitution (e.g., using NaSH or thiourea in polar aprotic solvents like DMF) .
Key Conditions : Temperature control (60–80°C for cyclization), anhydrous environments to prevent hydrolysis, and catalytic bases (e.g., K₂CO₃) to enhance reactivity. Yields are highly sensitive to stoichiometric ratios of sulfur-containing reagents .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirming its purity?
Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., hydroxymethyl protons at δ 4.5–5.0 ppm, imidazole ring carbons at δ 120–150 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the dihedral angle between the imidazole and chlorophenyl groups, critical for understanding electronic interactions .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₄H₁₄ClN₃O₂S, MW 335.8 g/mol) .
Purity Checks : HPLC (>95% purity) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
Q. What functional groups in this compound contribute to its potential bioactivity, and how do they influence reactivity?
- Imidazole Ring : Participates in hydrogen bonding and π-π stacking with biological targets (e.g., enzymes or receptors) .
- Hydroxymethyl Group (-CH₂OH) : Enhances solubility and serves as a site for further derivatization (e.g., esterification or glycosylation) .
- Thioether Linkage (-S-) : Imparts stability against oxidative degradation compared to ethers, while enabling redox-mediated interactions in biological systems .
Advanced Research Questions
Q. How can contradictory data regarding this compound’s biological activity (e.g., IC₅₀ variability across assays) be systematically resolved?
- Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to minimize variability .
- Metabolic Stability Studies : Use liver microsomes to assess if rapid metabolism reduces observed activity in certain models .
- Structural Analog Testing : Compare activity of derivatives lacking the hydroxymethyl or thioether groups to identify pharmacophores .
Example : A 2024 study found that removing the hydroxymethyl group reduced antimicrobial activity by 70%, confirming its critical role .
Q. What computational strategies are effective in predicting the compound’s binding modes with biological targets, such as kinases or microbial enzymes?
- Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets of kinases, focusing on the imidazole-thioether region for hydrogen bonding .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories; RMSD values <2 Å indicate robust binding .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl on phenyl) with inhibitory potency using Hammett constants .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term biological studies?
- pH Stability : Degrades rapidly at pH >8 due to hydroxide ion attack on the thioether linkage. Buffered solutions (pH 6–7) are optimal .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, suggesting suitability for room-temperature storage .
Formulation Strategies : Lyophilization or encapsulation in PEG-based matrices improves shelf life .
Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity profile?
- Rodent Models : Assess oral bioavailability (e.g., Cₘₐₓ and AUC via LC-MS/MS) and hepatotoxicity (ALT/AST levels) .
- Zebrafish Embryos : High-throughput screening for developmental toxicity (e.g., LC₅₀ <10 µM indicates high risk) .
- Metabolite Identification : Use UPLC-QTOF to detect hydroxylated or glucuronidated derivatives in plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
